4-(4-Nitrophenyl)butan-2-one
Overview
Description
4-(4-Nitrophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to participate in elimination and substitution reactions .
Mode of Action
4-(4-Nitrophenyl)butan-2-one undergoes spontaneous solvolysis reactions via carbanion and carbocation intermediates . These substitution and elimination reactions are concluded to be of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride 1-CI is suggested to occur by a water-promoted E1cB reaction .
Biochemical Pathways
The compound is involved in the aldol reaction, a type of organic reaction in which an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone . This reaction is catalyzed by amino acids in water .
Pharmacokinetics
The compound’s solubility in water can be enhanced using surfactants, which could potentially impact its bioavailability .
Result of Action
The result of the action of this compound is the formation of a β-hydroxy aldehyde or ketone via the aldol reaction . This reaction is a key step in many organic synthesis processes .
Action Environment
Environmental factors such as the presence of water and surfactants can influence the action of this compound . For instance, the use of cetyl trimethyl ammonium bromide (CTAB) as a surfactant can solubilize the substrate p-nitrobenzaldehyde (PNB) and allow for the L-proline catalyzed aldol reaction to occur in an aqueous micellar solution .
Properties
IUPAC Name |
4-(4-nitrophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIKEHCNRRAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481726 | |
Record name | 4-(4-Nitrophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30780-19-9 | |
Record name | 4-(4-Nitrophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of base-promoted HF elimination from 4-fluoro-4-(4-nitrophenyl)butan-2-one?
A: Research using multiple isotope effects, including leaving group (¹⁸F/¹⁹F) KIE, has shown that the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4-nitrophenyl)butan-2-one in aqueous solution proceeds via an E1cB mechanism [, ]. This was determined by analyzing the primary and secondary deuterium KIEs in conjunction with the fluorine KIEs for various bases (formate, acetate, and imidazole). The lack of H/D exchange during the reaction further supports this conclusion [, ].
Q2: Can the catalytic activity of enzymes be influenced by 4-(4-nitrophenyl)butan-2-one?
A: While not directly addressed in the provided papers, research suggests that this compound's analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can act as a competitive inhibitor for enzymes modified through molecular imprinting using a transition-state analogue []. This indicates potential for influencing enzymatic activity.
Q3: How is 4-hydroxy-4-(4-nitrophenyl)butan-2-one synthesized in an environmentally friendly way?
A: 4-hydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized using an aldol reaction between p-nitrobenzaldehyde and acetone catalyzed by L-proline in an aqueous micellar media with cetyl trimethyl ammonium bromide (CTAB) as a surfactant []. This method eliminates the need for organic solvents, making it more environmentally friendly [].
Q4: Can ionic liquids be used to improve the catalytic efficiency of L-proline in the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one?
A: Yes, research demonstrates that both chiral and non-chiral ionic liquids can interact with L-proline through supramolecular interactions []. These interactions can enhance the catalytic activity of L-proline in the aldol reaction between p-nitrobenzaldehyde and acetone, leading to more efficient synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one []. The choice of ionic liquid can also influence the enantioselectivity of the reaction [].
Q5: Are there any known natural sources for compounds structurally similar to this compound?
A: While not directly addressed in the provided research, it is worth noting that a structurally similar compound, exhibiting cytotoxic activity, has been isolated from the terrestrial actinomycete, Streptomyces collinus [, ]. This suggests that natural sources might offer structurally analogous compounds with potential biological activities.
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